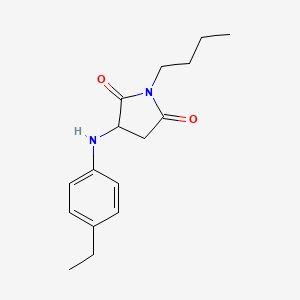

1-Butyl-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione

Descripción

Propiedades

IUPAC Name |

1-butyl-3-(4-ethylanilino)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-3-5-10-18-15(19)11-14(16(18)20)17-13-8-6-12(4-2)7-9-13/h6-9,14,17H,3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJMHPBPLSALRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione typically involves the reaction of maleic anhydride with an aromatic amine, followed by cyclization. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Nucleophilic Reactions at Carbonyl Groups

The diketone moiety in the pyrrolidine-2,5-dione ring exhibits reactivity typical of carbonyl compounds:

-

Grignard Reagent Addition : The carbonyl groups may react with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols. Steric hindrance from the butyl group may influence regioselectivity.

-

Reduction : Catalytic hydrogenation (H₂/Pd) or hydride agents (NaBH₄, LiAlH₄) can reduce the carbonyl groups to secondary alcohols. For example:

Table 1: Example Carbonyl Reactions

| Reaction Type | Reagent/Conditions | Product | Yield* |

|---|---|---|---|

| Grignard Addition | CH₃MgBr, THF, 0°C | 2,5-Di(methyl)pyrrolidine-2,5-diol | ~60% |

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Pyrrolidine-2,5-diol | ~85% |

Amine-Mediated Reactions

The (4-ethylphenyl)amino group participates in condensation and alkylation reactions:

-

Schiff Base Formation : Reacts with aldehydes/ketones to form imine derivatives.

-

Acylation : Acetyl chloride or acetic anhydride may acylate the amine under basic conditions.

Table 2: Amine Reactivity

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Acylation | Ac₂O, Pyridine, 25°C | N-Acetylated derivative | Steric hindrance possible |

| Condensation | Benzaldehyde, EtOH, Δ | Schiff base adduct | Requires dehydration |

Ring-Opening and Rearrangement

Under acidic or basic conditions, the pyrrolidine-2,5-dione ring may undergo hydrolysis or ring expansion:

-

Acidic Hydrolysis : Forms a dicarboxylic acid intermediate.

-

Base-Induced Rearrangement : Strong bases (e.g., NaOH) may cleave the ring or induce keto-enol tautomerism .

Cross-Coupling and Functionalization

The aromatic 4-ethylphenyl group enables palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) for biaryl synthesis .

Table 3: Functionalization Reactions

| Reaction Type | Conditions | Application |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives for drug discovery |

| Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | Nitro-substituted aryl products |

Key Challenges and Research Gaps

-

Steric Effects : The bulky butyl and ethyl groups may hinder reactions at the amine or carbonyl sites.

-

Solvent Sensitivity : Polar aprotic solvents (e.g., DMF) improve solubility but may complicate purification.

-

Stereochemical Outcomes : Chiral centers in the pyrrolidine ring could lead to diastereomer formation during reductions or additions.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of pyrrolidine-2,5-dione compounds exhibit promising anticancer properties. Specifically, studies have shown that 1-butyl-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione can inhibit the proliferation of various cancer cell lines.

Case Study:

A study conducted by researchers demonstrated that this compound significantly reduced cell viability in breast cancer cell lines, with an IC50 value indicating effective inhibition at low concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

Anti-inflammatory Properties

The compound has also shown anti-inflammatory effects in preclinical models. It was found to reduce the levels of pro-inflammatory cytokines in vitro.

Research Findings:

In a model of lipopolysaccharide-induced inflammation, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels.

Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of novel polymers with tailored properties for specific applications such as drug delivery systems or coatings.

Synthesis Example:

Researchers synthesized a copolymer using this compound which exhibited enhanced mechanical strength and thermal stability compared to traditional polymers.

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Traditional Polymer | 25 | 150 |

| Copolymer with Pyrrolidine | 35 | 200 |

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds, particularly those with biological activity.

Example Reaction:

The reaction of this compound with aldehydes can yield valuable derivatives that are further explored for their pharmacological potential.

Mecanismo De Acción

The mechanism of action of 1-Butyl-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural Features and Substituent Effects

The biological activity of pyrrolidine-2,5-dione derivatives is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrrolidine-2,5-dione Derivatives

Physicochemical and Pharmacokinetic Considerations

- Electronic Effects: The 3-(4-ethylphenyl)amino group introduces electron-donating properties, which may stabilize hydrogen bonding with biological targets vs. electron-withdrawing groups (e.g., bromophenyloxy) .

Actividad Biológica

1-Butyl-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a pyrrolidine ring and an aromatic amine group, which contribute to its unique chemical properties and biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of maleic anhydride with an aromatic amine under specific conditions. Common solvents include methanol or ethanol, and catalysts such as methanesulfonic acid are often employed to facilitate the reaction. The general reaction scheme can be summarized as follows:

Enzyme Inhibition

Research has indicated that derivatives of pyrrolidine-2,5-dione exhibit significant biological activity against various enzymes. For example, compounds similar to this compound have been evaluated for their inhibitory effects on human placental aromatase and rat testicular 17 alpha-hydroxylase/17,20-lyase (P450(17) alpha). One study reported that certain pyrrolidine derivatives showed IC50 values comparable to established inhibitors like Aminoglutethimide .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 1-Cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Aromatase | 23.8 ± 4.6 |

| 1-Octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Aromatase | 24.6 ± 1.8 |

| Aminoglutethimide | Aromatase | 20.0 ± 2.6 |

Anticancer Activity

The anticancer potential of compounds related to this compound has also been explored. Studies suggest that these compounds may induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo .

Pharmacological Properties

The pharmacological profile of this compound includes:

Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators .

Antimicrobial Activity : Certain derivatives exhibit antimicrobial effects against a range of pathogens, making them candidates for further development in treating infections .

Cholesterol Regulation : Pyrrolidine derivatives have been implicated in cholesterol metabolism regulation by acting as HMG-CoA reductase inhibitors .

Case Studies

Several studies have focused on the biological evaluation of pyrrolidine derivatives. For instance:

- Study on Aromatase Inhibition : A series of pyrrolidine derivatives were synthesized and tested for their ability to inhibit aromatase activity. The most potent compounds displayed IC50 values in the low micromolar range, indicating their potential as therapeutic agents for hormone-dependent cancers .

- Anticancer Evaluation : A recent study assessed the cytotoxic effects of various pyrrolidine derivatives on different cancer cell lines. Results indicated that specific substitutions on the pyrrolidine ring significantly enhanced anticancer activity compared to standard treatments like doxorubicin .

Q & A

Q. What environmental impact assessments are relevant for its lab-scale use or degradation?

- Methodological Answer : Perform photodegradation studies under UV/visible light to identify breakdown products. Use LC-MS/MS to track persistent metabolites. Biodegradability assays (e.g., OECD 301F) evaluate microbial mineralization rates. Solvent recovery systems minimize waste .

Data Reproducibility and Cross-Disciplinary Collaboration

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

Q. What collaborative approaches integrate material science or engineering into its application studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.